8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane
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Overview
Description
8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction proceeds via a one-pot three-component reaction to yield the desired spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane, particularly in its anticancer activity, involves the induction of apoptosis in cancer cells. This is achieved through the interaction with specific molecular targets and pathways, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but lacks the dimethyl substitution.
Thiazolopyrimidine: Contains a thiazole ring fused with a pyrimidine ring, offering different biological activities.
1,3,4-Thiadiazole: Features a thiadiazole ring, known for its antimicrobial and anticancer properties.
Uniqueness: 8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane stands out due to its specific structural modifications, which enhance its stability and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
8,8-dimethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-9(2)3-5-10(6-4-9)11-7-8-12-10/h11H,3-8H2,1-2H3 |
InChI Key |
FCQBSXBJLYRAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)NCCS2)C |
Origin of Product |
United States |
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